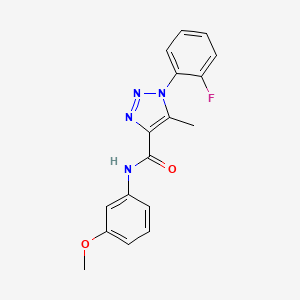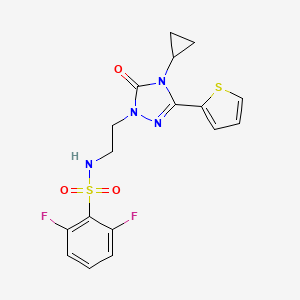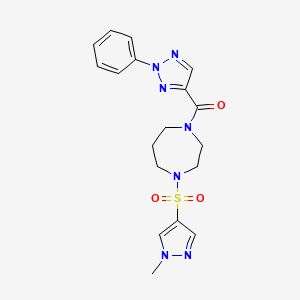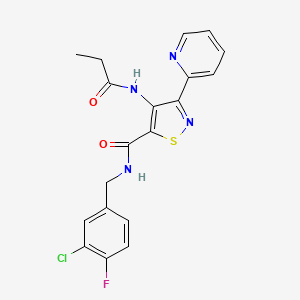![molecular formula C23H21ClN6O2 B2716292 3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898409-98-8](/img/structure/B2716292.png)
3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives has been a subject of interest due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . Various synthetic approaches have been developed, focusing particularly on the structure–activity relationship of biologically important 1,2,4-triazines .Molecular Structure Analysis
The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms .Chemical Reactions Analysis
The versatile functionalization of 1,2,4-triazine involving the introduction of various functional groups has been discussed in the literature . All the compounds were fully characterized using IR, multinuclear NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazine derivatives can vary widely depending on their specific structure and functional groups .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Reactions
The compound 3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is related to a class of chemicals that undergo diverse reactions to form various derivatives with potential biological activities. For instance, reactions of similar triazine derivatives with amines under different conditions can yield a range of products like pyrimidines, acetoacetamides, urethanes, and carboxamides, showcasing the compound's versatility in synthetic chemistry (Kinoshita et al., 1989).
Antitumor Activity and Biological Effects
Derivatives of the triazine class, including structures similar to the compound , have been explored for their antitumor activities. Synthesis of novel heterocycles, such as purino and triazino derivatives, has been reported to exhibit activity against leukemia and potential vascular relaxing effects, indicating a broad spectrum of pharmacological properties (Ueda et al., 1987).
Structural and Crystallographic Studies
The structural and crystallographic analysis of related triazine derivatives provides insights into their chemical behavior and potential applications in material science. For example, studies on the crystal structure of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione, a related compound, help understand its reactivity and potential use in designing new materials (Qing-min et al., 2004).
Receptor Affinity and Psychotropic Potential
Research into the receptor affinity of purine-2,6-dione derivatives, which are structurally related to the compound of interest, has identified their potential as ligands for serotonin receptors. This opens avenues for developing new treatments for psychiatric disorders, leveraging the unique properties of these compounds (Chłoń-Rzepa et al., 2013).
Molecular Design for Nonlinear Optics
The structural attributes of triazine derivatives contribute to their utility in nonlinear optics. The design and synthesis of specific triazine compounds, informed by their crystal structures and intermolecular interactions, facilitate the development of materials with enhanced optical properties (Boese et al., 2002).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c1-27-20-19(21(31)28(2)23(27)32)29-14-18(16-8-10-17(24)11-9-16)26-30(22(29)25-20)13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHABJNXDYZROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2716213.png)

![3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2716216.png)




![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2716224.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2716228.png)

![7-(tert-butyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716232.png)
